
N-isoquinolin-5-ylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isoquinolin-5-ylcyclobutanecarboxamide, also known as IQ-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
N-isoquinolin-5-ylcyclobutanecarboxamide has a wide range of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anti-inflammatory and anti-tumor properties, and has been used in preclinical studies to investigate its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-isoquinolin-5-ylcyclobutanecarboxamide is not fully understood, but it is believed to work by inhibiting the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell growth and differentiation, and is frequently dysregulated in cancer and other diseases.
Biochemical and Physiological Effects:
N-isoquinolin-5-ylcyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-isoquinolin-5-ylcyclobutanecarboxamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in disease. However, the synthesis of N-isoquinolin-5-ylcyclobutanecarboxamide is relatively complex, which can make it difficult to obtain in large quantities. Additionally, the effects of N-isoquinolin-5-ylcyclobutanecarboxamide may be influenced by factors such as cell type and culture conditions, which can complicate its use in lab experiments.
Orientations Futures
There are many potential future directions for research on N-isoquinolin-5-ylcyclobutanecarboxamide, including the development of new synthetic methods to improve its availability, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its effects on other signaling pathways and cellular processes. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-isoquinolin-5-ylcyclobutanecarboxamide, and to determine its safety and efficacy in clinical settings.
Conclusion:
In conclusion, N-isoquinolin-5-ylcyclobutanecarboxamide, or N-isoquinolin-5-ylcyclobutanecarboxamide, is a synthetic compound that has shown promise as a tool for scientific research. Its specificity for the Wnt/β-catenin signaling pathway, as well as its anti-inflammatory, anti-tumor, and neuroprotective properties, make it a valuable asset in the study of a variety of diseases. While its synthesis is complex and its effects may be influenced by various factors, further research on N-isoquinolin-5-ylcyclobutanecarboxamide has the potential to yield valuable insights into the mechanisms underlying disease and to inform the development of new therapeutic strategies.
Méthodes De Synthèse
N-isoquinolin-5-ylcyclobutanecarboxamide can be synthesized using a multistep process that involves the reaction of 2-bromobenzaldehyde with cyclobutanecarboxylic acid, followed by a series of reactions that result in the formation of the final product. The synthesis of N-isoquinolin-5-ylcyclobutanecarboxamide is relatively complex, and requires a high degree of skill and expertise.
Propriétés
IUPAC Name |
N-isoquinolin-5-ylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(10-3-1-4-10)16-13-6-2-5-11-9-15-8-7-12(11)13/h2,5-10H,1,3-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVGHUPKJBIXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isoquinolin-5-ylcyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7635931.png)
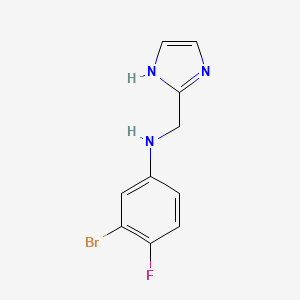
![N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide](/img/structure/B7635936.png)
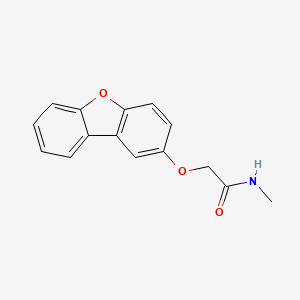
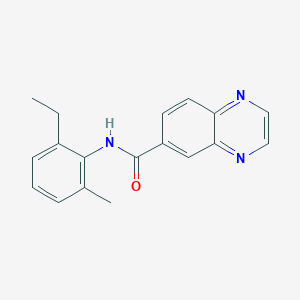
![2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B7635966.png)
![[2-Oxo-2-[(2-propan-2-ylpyrazol-3-yl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7635968.png)
![Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate](/img/structure/B7635975.png)
![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)
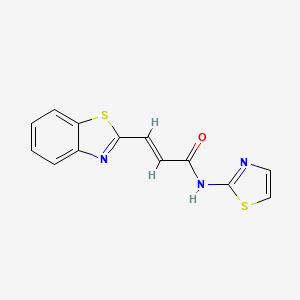
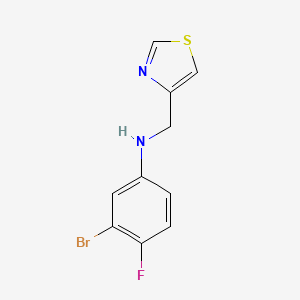

![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)